molecular formula C18H13ClO2 B5756872 2-chlorobenzyl 1-naphthoate

2-chlorobenzyl 1-naphthoate

Cat. No. B5756872
M. Wt: 296.7 g/mol
InChI Key: HZGHHECERAZXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzyl 1-naphthoate, also known as 2-CBN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has a unique chemical structure, which makes it an attractive target for research in the fields of chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 1-naphthoate is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of various cellular processes, including DNA synthesis and cell proliferation. Additionally, 2-chlorobenzyl 1-naphthoate has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 1-naphthoate are complex and varied. In vitro studies have shown that 2-chlorobenzyl 1-naphthoate can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-chlorobenzyl 1-naphthoate has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, the effects of 2-chlorobenzyl 1-naphthoate on normal cells and tissues are not well understood, and further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chlorobenzyl 1-naphthoate in lab experiments include its unique chemical structure, which makes it an attractive target for research in various fields. Additionally, the compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science, making it a well-established compound in the scientific community. However, the limitations of using 2-chlorobenzyl 1-naphthoate in lab experiments include its potential toxicity and the lack of understanding of its effects on normal cells and tissues.

Future Directions

There are several future directions for research on 2-chlorobenzyl 1-naphthoate. One area of research is the development of new anticancer agents based on the structure of 2-chlorobenzyl 1-naphthoate. Additionally, further research is needed to fully understand the mechanism of action of 2-chlorobenzyl 1-naphthoate and its effects on normal cells and tissues. Another area of research is the development of new antimicrobial agents based on the antibacterial and antifungal properties of 2-chlorobenzyl 1-naphthoate. Finally, the synthesis of new functional materials using 2-chlorobenzyl 1-naphthoate as a precursor is an area of research that shows promise for the development of new materials with unique properties.

Synthesis Methods

The synthesis of 2-chlorobenzyl 1-naphthoate can be achieved through various methods, including the reaction of 2-chlorobenzyl chloride with sodium naphthalenide, the reaction of 2-chlorobenzoic acid with naphthalene, and the reaction of 2-chlorobenzyl alcohol with 1-naphthoic acid. The most commonly used method for the synthesis of 2-chlorobenzyl 1-naphthoate is the reaction of 2-chlorobenzyl chloride with sodium naphthalenide. This method involves the use of a strong base, which facilitates the deprotonation of the naphthalene ring and the subsequent formation of the 2-chlorobenzyl 1-naphthoate compound.

Scientific Research Applications

2-chlorobenzyl 1-naphthoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-chlorobenzyl 1-naphthoate has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-chlorobenzyl 1-naphthoate has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In the field of organic synthesis, 2-chlorobenzyl 1-naphthoate has been used as a building block for the synthesis of various organic compounds, including biologically active molecules. In material science, 2-chlorobenzyl 1-naphthoate has been used as a precursor for the synthesis of functional materials, including liquid crystals and polymers.

properties

IUPAC Name

(2-chlorophenyl)methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-17-11-4-2-7-14(17)12-21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHHECERAZXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 1-naphthoate

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